molecular formula C9H20N2 B2714345 Propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 138356-57-7

Propyl[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No.: B2714345
CAS No.: 138356-57-7
M. Wt: 156.273
InChI Key: ITEWBASAHQBZBQ-UHFFFAOYSA-N
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Description

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as propyl[2-(pyrrolidin-1-yl)ethyl]amine, are known to interact with various biological targets . The specific targets can vary depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of this compound involves its interaction with its biological targets. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction can lead to changes in the target, which can result in various biological effects.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The specific pathways affected can depend on the compound’s structure and the nature of its targets.

Pharmacokinetics

Compounds with a pyrrolidine ring are known to have certain physicochemical parameters that can influence their adme properties .

Result of Action

The interaction of compounds with a pyrrolidine ring with their targets can lead to various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of propylamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl[2-(pyrrolidin-1-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Propyl[2-(pyrrolidin-1-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.

    Pyrrolidin-2,5-dione: Another lactam derivative with significant pharmacological properties.

Uniqueness

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is unique due to the presence of both the propyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWBASAHQBZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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